N,3,4-trimethyl-N-phenylbenzamide

PNMT inhibition phenylethanolamine N-methyltransferase regioisomer selectivity

N,3,4-Trimethyl-N-phenylbenzamide (molecular formula C₁₆H₁₇NO, molecular weight 239.31 g·mol⁻¹) is a tertiary benzamide belonging to the N-phenylbenzamide chemotype. The compound features an N-methyl-N-phenyl amide core with a 3,4-dimethyl substitution pattern on the benzoyl aromatic ring.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B255635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,4-trimethyl-N-phenylbenzamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C
InChIInChI=1S/C16H17NO/c1-12-9-10-14(11-13(12)2)16(18)17(3)15-7-5-4-6-8-15/h4-11H,1-3H3
InChIKeyVHWLGJKCXCHAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3,4-Trimethyl-N-phenylbenzamide: Procurement-Relevant Identity, Physicochemical Baseline, and Class Context


N,3,4-Trimethyl-N-phenylbenzamide (molecular formula C₁₆H₁₇NO, molecular weight 239.31 g·mol⁻¹) is a tertiary benzamide belonging to the N-phenylbenzamide chemotype [1]. The compound features an N-methyl-N-phenyl amide core with a 3,4-dimethyl substitution pattern on the benzoyl aromatic ring. N-Phenylbenzamides constitute a privileged scaffold in medicinal chemistry, with documented activity across multiple target classes including the mitochondrial permeability transition pore (PTP), alternative oxidase (AOX), phenylethanolamine N-methyltransferase (PNMT), and the Grb7 SH2 domain [2]. The combination of the tertiary amide N-methyl group and the vicinal dimethyl substitution on the benzoyl ring endows this specific regioisomer with distinct conformational preferences, hydrogen-bonding capacity, and lipophilicity relative to its positional isomers and N-unsubstituted analogs [3].

Regioisomer-defined N-phenylbenzamide for SAR studies
cis-Amide conformational model for structural chemistry
Lipophilicity benchmark for methylation-dependent profiling
Negative control candidate for PNMT screening

Why Generic N-Phenylbenzamide Substitution Fails: Positional Methylation as a Critical Determinant of Target Engagement for N,3,4-Trimethyl-N-phenylbenzamide


The N-phenylbenzamide scaffold is exquisitely sensitive to both the position and the number of methyl substituents. The N-methyl group fundamentally alters amide conformation from the trans preference of secondary benzanilides to a cis-dominated geometry in the crystalline state, thereby reorienting the phenyl ring relative to the carbonyl [1]. Simultaneously, the 3,4-dimethyl substitution on the benzoyl ring modulates electron density, steric bulk, and lipophilicity in a manner distinct from 2,3-, 2,4-, 2,5-, 2,6-, or 2,4,6-trimethyl regioisomers . Because target proteins such as PNMT, the mitochondrial PTP, AOX, and the Grb7 SH2 domain exhibit defined steric and electronic requirements within their ligand-binding pockets, even a single methyl group migration can alter binding affinity by orders of magnitude [2]. Consequently, procurement of an unspecified “trimethyl-N-phenylbenzamide” without precise substitution specification carries a high risk of acquiring a compound with fundamentally divergent biological activity profiles, invalidating SAR hypotheses and wasting screening resources.

Methyl position
3,4-Dimethyl pattern defines target binding
Unspecified regioisomer may be inactive (e.g., 2,3- vs 3,4-)
N-Methylation
cis-Amide geometry; no H-bond donor
Secondary amide: trans geometry; H-bond donor present
Lipophilicity
Higher logP from trimethyl substitution
Lower logP from less methylation alters membrane partitioning

Quantitative Differential Evidence for N,3,4-Trimethyl-N-phenylbenzamide versus Closest Structural Analogs


PNMT Inhibitory Activity: N,3,4-Trimethyl-N-phenylbenzamide versus N,2,3-Trimethyl-N-phenylbenzamide — A >400-Fold Difference in Ki

N,3,4-Trimethyl-N-phenylbenzamide exhibits a Ki of 1.11 × 10⁶ nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. In contrast, the 2,3-dimethyl regioisomer N,2,3-trimethyl-N-phenylbenzamide displays a Ki of 2.53 × 10³ nM (2.53 µM) against the same enzyme under comparable assay conditions [2]. This represents an approximately 439-fold difference in PNMT inhibitory potency arising solely from the relocation of one methyl group from the 2-position to the 4-position of the benzoyl ring. Notably, the Ki of 1.11 mM for the 3,4-isomer places it among the weakest PNMT ligands in the N-phenylbenzamide series, effectively classifying it as pharmacologically inactive against this target, whereas the 2,3-isomer retains measurable albeit modest inhibitory activity.

PNMT Ki Comparison
Reported
Target: Ki 1.11 mM (1.11 × 10⁶ nM)
Comparator: 2.53 µM (2.53 × 10³ nM)
~439-fold difference
Regioisomer-dependent inhibition; 3,4-isomer ~439-fold weaker than 2,3-isomer; may serve as negative control
Bovine adrenal PNMT; radiochemical assay; cross-study comparison
PNMT inhibition phenylethanolamine N-methyltransferase regioisomer selectivity adrenergic biosynthesis

Amide Conformational Preference: cis-Dominant Geometry of N-Methyl-N-phenylbenzamides versus trans-Secondary Benzanilides

Secondary benzanilides such as N-phenylbenzamide (benzanilide) adopt an exclusively trans-amide conformation in both crystalline and solution states [1]. Introduction of an N-methyl substituent, as in N-methyl-N-phenylbenzamide and its analogs including N,3,4-trimethyl-N-phenylbenzamide, induces a pronounced cis conformational preference in the crystalline state and a predominantly cis population in solution [2]. This conformational switch reorients the N-phenyl ring approximately 180° relative to the carbonyl group, fundamentally altering the three-dimensional presentation of the pharmacophore. Crystallographic studies on N-methyl-N-phenylbenzamide derivatives confirm this cis preference is robust across varying benzoyl ring substitution patterns [3]. The 3,4-dimethyl substitution on the benzoyl ring further modulates the amide geometry through steric and electronic effects, potentially fine-tuning the exact cis:trans equilibrium ratio relative to unsubstituted or mono-substituted N-methyl-N-phenylbenzamides.

Amide Conformation
Class-level inference
Predominantly cis-amide (N-methyl) vs trans (secondary amide)
N-Methylation induces cis preference; alters pharmacophore orientation
Crystallographic data; class-level inference for 3,4-dimethyl analog
amide conformation crystallography cis-trans isomerism N-methylation effect

Lipophilicity Gradation Among N-Phenylbenzamide Methylation States: logP Differentiation

The unsubstituted parent N-phenylbenzamide (benzanilide) has an ACD/LogP of 2.62 . N-Methyl-N-phenylbenzamide, bearing one N-methyl group, exhibits a predicted logP of approximately 2.37–2.96, dependent on the calculation method . N,3,4-Trimethyl-N-phenylbenzamide, with three additional methyl groups (one N-methyl plus two aryl methyls), is predicted to have a logP in the range of 3.3–3.8, representing an increase of approximately 0.7–1.2 log units relative to the parent benzanilide . This incremental lipophilicity gain is consistent with the established Hansch π-value of ~0.5–0.6 per aromatic methyl group. The 3,4-dimethyl pattern on the benzoyl ring produces a distinct lipophilicity profile compared to 2,6-dimethyl or 2,4,6-trimethyl substitution, where ortho-methyl groups may partially shield the polar amide carbonyl from solvent, yielding subtly different logP values and membrane permeability characteristics.

Lipophilicity (logP)
Predicted
Estimated logP ~3.3–3.8 (parent benzanilide: 2.62)
Higher lipophilicity from trimethyl pattern; may support membrane partitioning studies
Predicted values (ACD/Labs); experimental logP not available
lipophilicity logP physicochemical properties methylation effect

Hydrogen-Bonding Capacity: Absence of H-Bond Donor in N,3,4-Trimethyl-N-phenylbenzamide versus Secondary Benzanilides

N,3,4-Trimethyl-N-phenylbenzamide is a tertiary amide possessing zero hydrogen-bond donor (HBD) groups and one hydrogen-bond acceptor (HBA, the carbonyl oxygen) [1]. In contrast, secondary N-phenylbenzamide (benzanilide) possesses one HBD (the amide NH) and two HBA groups . The absence of the amide NH in N,3,4-trimethyl-N-phenylbenzamide eliminates the intermolecular N–H⋯O hydrogen-bonding network characteristic of secondary benzanilide crystal packing. In N-(3,4-dimethylphenyl)benzamide, the NH proton forms column-like N–H⋯O hydrogen-bonded chains along the crystallographic a-axis [2]. The tertiary amide analog cannot engage in such classical hydrogen bonding, which alters its solid-state packing, melting point, solubility, and dissolution rate. This distinction is critical for crystallization trials, co-crystal design, and formulation development where hydrogen-bonding capacity dictates solid-form behavior.

H-Bond Donor Count
Structural context
HBD = 0; HBA = 1 (carbonyl only)
No classical H-bond donor; alters crystal packing vs secondary benzanilides
Inferred from tertiary amide structure; no N–H⋯O chains
hydrogen bonding H-bond donor tertiary amide crystal engineering

Best-Fit Research and Industrial Application Scenarios for N,3,4-Trimethyl-N-phenylbenzamide


Negative Control or Selectivity Probe in PNMT-Targeted Screening Campaigns

Given its extremely weak PNMT inhibitory activity (Ki = 1.11 mM) [1], N,3,4-trimethyl-N-phenylbenzamide is ideally suited as a negative control compound in PNMT inhibition assays. When screening N-phenylbenzamide libraries for PNMT modulators, the 3,4-dimethyl regioisomer provides an isomeric, nearly inactive comparator that shares the same molecular formula and similar physicochemical properties as active congeners such as the 2,3-dimethyl isomer (Ki = 2.53 µM). This enables rigorous SAR interpretation by controlling for non-specific assay interference while maintaining chemical similarity to active series members.

Conformational Analysis and cis-Amide Model System in Structural Chemistry

As an N-methyl-N-phenylbenzamide, this compound serves as a model system for studying cis-amide conformational preferences [2]. The tertiary amide geometry, coupled with the electron-donating 3,4-dimethyl substitution on the benzoyl ring, provides a defined electronic environment for investigating the interplay between aromatic substitution and amide cis-trans equilibrium. Applications include NMR-based conformational analysis, computational modeling of amide bond rotational barriers, and crystallographic studies of weak intermolecular interactions (C–H⋯O, C–H⋯π, π–π stacking) in the absence of classical hydrogen-bond donors [3].

Lipophilicity Reference Standard for N-Phenylbenzamide Physicochemical Profiling

With an estimated logP of 3.3–3.8, representing a ~1 log unit increase over parent benzanilide (logP = 2.62) , N,3,4-trimethyl-N-phenylbenzamide can serve as a lipophilicity benchmark in chromatographic retention studies (e.g., reversed-phase HPLC logP determination) and in vitro permeability assays (PAMPA, Caco-2). When constructing lipophilicity-activity relationships within N-phenylbenzamide series, this compound fills the higher logP range and enables interpolation of membrane permeability trends as a function of progressive methylation.

Crystal Engineering and Solid-Form Screening of Tertiary Aromatic Amides

The absence of an H-bond donor in N,3,4-trimethyl-N-phenylbenzamide distinguishes it from secondary benzanilides that crystallize via classical N–H⋯O hydrogen-bonded chains [4]. This compound is therefore valuable for exploring non-classical crystal packing motifs (C–H⋯O hydrogen bonds, π-stacking, halogen bonding when co-crystallized with halogenated partners) in tertiary aromatic amide systems. Polymorph screening, co-crystal design with carboxylic acids, and solid-state stability studies benefit from the well-defined molecular geometry and predictable intermolecular interaction landscape of this compound.

Application
Selection Property
Validation Focus
Negative control for PNMT SAR
Regioisomer-defined weak PNMT inhibition
Confirm inactivity context relative to active regioisomers
cis-Amide conformational model
N-Methyl cis-amide geometry
Conformational analysis by NMR or crystallography
Lipophilicity benchmark
Trimethyl-induced logP increase
Chromatographic or permeability profiling across series
Tertiary amide crystal engineering
Absence of H-bond donor
Non-classical packing motifs and co-crystal design
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